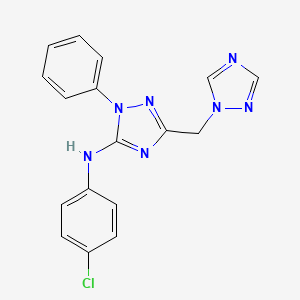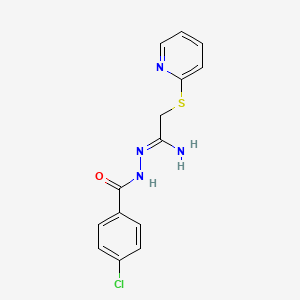
N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains two 1,2,4-triazole rings. 1,2,4-Triazole is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . They are used in a wide variety of applications .
Molecular Structure Analysis
1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range, consistent with aromaticity . The specific structure of your compound would depend on the arrangement of the phenyl and chlorophenyl groups and the triazole rings.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Triazoles are known to participate in a variety of chemical reactions, often acting as a nucleophile or a ligand .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, 1,2,4-triazoles are soluble in water and have a melting point of 120 to 121 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
N-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine and its derivatives have been explored for their potential antimicrobial activities. Research has shown that some of these compounds exhibit significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents. Compounds synthesized from various primary amines and ester ethoxycarbonylhydrazones have been tested against different microorganisms, revealing good to moderate activities against the test strains (Bektaş et al., 2007).
Synthesis and Characterization
The compound and its related derivatives have been synthesized through various chemical reactions, involving cyclization, substitution, and condensation processes. The synthesized compounds have been characterized using different spectroscopic methods, such as IR, 1H NMR, and mass spectrometry. This characterization is crucial for confirming the structures of the synthesized compounds and for further application in medicinal chemistry (Hui et al., 2000).
Cholinesterase Inhibition
Derivatives of this compound have been investigated for their potential to inhibit cholinesterase enzymes. These enzymes are targets for the treatment of various neurological disorders, including Alzheimer's disease. Some derivatives have shown promising cholinesterase inhibitory activities, which could be explored further for therapeutic applications (Riaz et al., 2020).
Antifungal and Antibacterial Properties
The antifungal and antibacterial properties of this compound derivatives have been studied extensively. These compounds have been synthesized and evaluated against various fungal and bacterial strains, showing notable efficacy in inhibiting the growth of these microorganisms. This indicates their potential use in developing new antifungal and antibacterial drugs (Purohit et al., 2011).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound derivatives with biological targets. These studies help in identifying the binding orientations and the potential of these compounds to act as inhibitors for specific enzymes or receptors. Such studies are foundational in the process of drug design and development (Sanjeeva Reddy et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Triazole-containing compounds have attracted significant attention due to their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN7/c18-13-6-8-14(9-7-13)21-17-22-16(10-24-12-19-11-20-24)23-25(17)15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHENYQAXBXZDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)CN3C=NC=N3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate](/img/structure/B3127475.png)
![5-[(3-Methoxyphenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3127490.png)
![Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate](/img/structure/B3127498.png)
![2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127499.png)
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B3127506.png)
![6-Phenyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-4-pyridazinecarbonitrile](/img/structure/B3127507.png)

![Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate](/img/structure/B3127519.png)
![5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B3127536.png)

![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)
![Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127558.png)
![Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127566.png)
![Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127573.png)
